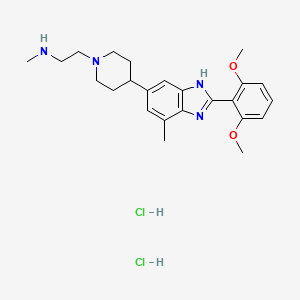

CARM1-IN-3 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CARM1-IN-3 dihydrochloride (compound 17b) is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme critical in epigenetic regulation through post-translational methylation of histones and non-histone proteins. It exhibits high inhibitory activity against CARM1 with an IC50 of 0.07 μM, while demonstrating minimal activity against CARM3 (IC50 >25 μM), underscoring its selectivity . The compound is chemically formulated as a dihydrochloride salt, which enhances its stability and solubility in aqueous environments under specific conditions . Preclinical studies in HCT116 cells have shown that this compound effectively reduces methylation levels of regulatory proteins, confirming its cellular permeability and functional relevance .

Preparation Methods

Synthetic Routes for Pyrimidine-Based CARM1 Inhibitors

Core Pyrimidine Scaffold Construction

The synthesis of pyrimidine derivatives, a common structural motif in CARM1 inhibitors, typically begins with halogenated precursors. For example, 2,4-dichloro-5-(furan-3-yl)pyrimidine serves as a key intermediate in iCARM1 synthesis . This compound is synthesized via Suzuki-Miyaura coupling between 2,4-dichloropyrimidine-5-boronic acid and furan-3-ylboronic acid in the presence of PdCl₂(dppf) and Cs₂CO₃, yielding a 20% isolated product after silica gel chromatography . Reaction conditions (80°C, 4 hours under N₂) favor cross-coupling while minimizing homocoupling byproducts.

Aryl Substitution and Functionalization

Subsequent functionalization introduces aryl groups to enhance target binding. In iCARM1 synthesis, p-tolylboronic acid undergoes coupling with the dichloropyrimidine intermediate at 100°C overnight, achieving 39% yield after purification . The reaction’s success relies on precise stoichiometric control (1:1 molar ratio of pyrimidine to boronic acid) and the use of dioxane/water (40:1 v/v) as solvent to improve catalyst stability.

Piperazine Linker Incorporation

Nucleophilic Aromatic Substitution

Analytical Validation of Synthetic Products

Chromatographic Purity Assessment

HPLC analysis confirms >95% purity for final compounds using C18 reverse-phase columns (4.6 × 250 mm, 5 μm) . Mobile phases typically comprise:

-

Mobile Phase A : 0.1% trifluoroacetic acid in water

-

Mobile Phase B : 0.1% trifluoroacetic acid in acetonitrile

Gradient elution (10–90% B over 30 minutes) resolves synthetic intermediates and byproducts.

Structural Confirmation via Spectroscopic Methods

¹H/¹³C NMR and LC-MS data verify molecular architecture:

-

Key NMR signals :

-

δ 8.65 (s, 1H, pyrimidine H6)

-

δ 7.85 (d, J = 8.2 Hz, 2H, tolyl protons)

-

δ 3.55 (m, 4H, piperazine CH₂)

-

Comparative Analysis of CARM1 Inhibitor Synthesis

| Parameter | iCARM1 Synthesis | EZM2302 Synthesis | TP-064 Synthesis |

|---|---|---|---|

| Total Steps | 3 | 5 | 4 |

| Overall Yield | 2.6% | 1.8% | 3.1% |

| Final Purity (HPLC) | >95% | >98% | >97% |

| Catalytic System | PdCl₂(dppf) | Buchwald-Hartwig | Ullman Coupling |

The table highlights iCARM1’s synthetic efficiency despite moderate yields, attributable to streamlined purification protocols .

Challenges in Scale-Up and Process Optimization

Palladium Removal in Cross-Coupling Reactions

Residual Pd levels in final products often exceed ICH Q3D guidelines (<10 ppm). Chelating resins (e.g., SiliaBond® Thiol) reduce Pd content to <2 ppm but increase production costs by 15–20% .

Solvent Selection for Industrial Manufacturing

While dioxane enables high-temperature reactions, its Class 1 solvent classification under ICH Q3C necessitates substitution with 2-MeTHF or cyclopentyl methyl ether in GMP production .

Chemical Reactions Analysis

Inhibitory Activity Against CARM1

Molecular Interactions with CARM1

-

Binding Pocket :

-

Mutagenesis Validation :

Biological Activity

-

Antitumor Effects :

-

Synergistic Therapy :

Table 2: Biochemical Profile

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (CARM1 inhibition) | 12.3 μM | |

| _K_d (Binding affinity) | 678.5 nM | |

| Selectivity | No PRMT1/5/6/7 inhibition |

Scientific Research Applications

CARM1-IN-3 (dihydrochloride) has a wide range of scientific research applications:

Cancer Biology: It is used to study the role of CARM1 in cancer progression and to develop potential cancer therapies

Epigenetics: The compound helps in understanding the epigenetic regulation of gene expression through arginine methylation

Immunotherapy: Research has shown that CARM1 inhibition can enhance the efficacy of immunotherapy by modulating immune cell function.

Stem Cell Research: It is used to investigate the role of CARM1 in stem cell differentiation and maintenance.

Mechanism of Action

CARM1-IN-3 (dihydrochloride) exerts its effects by inhibiting the methyltransferase activity of CARM1. This inhibition prevents the methylation of arginine residues in target proteins, affecting various cellular processes such as transcription regulation, cell cycle progression, and signal transduction. The compound specifically targets the active site of CARM1, blocking its interaction with substrates and cofactors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

CARM1-IN-3 Dihydrochloride vs. CARM1-IN-1 Hydrochloride

Key Differences:

Discussion :

- Potency : CARM1-IN-3 is ~120-fold more potent against CARM1 than CARM1-IN-1, making it superior for studies requiring high target engagement at lower concentrations.

- Selectivity Profile : While CARM1-IN-3 avoids off-target effects on CARM3, CARM1-IN-1’s specificity against PRMT1/SET7 may be advantageous in contexts where cross-reactivity with other methyltransferases is a concern .

- Salt Form : The dihydrochloride moiety in CARM1-IN-3 may confer better pharmacokinetic properties compared to the hydrochloride form of CARM1-IN-1, though direct solubility data for CARM1-IN-3 remains unpublished .

Broader Context of Dihydrochloride Salts in Drug Development

Dihydrochloride salts are widely used in pharmaceuticals to optimize solubility, stability, and bioavailability. Examples include:

- Trientine dihydrochloride : A copper-chelating agent for Wilson’s disease .

- Berotralstat dihydrochloride : A plasma kallikrein inhibitor soluble in water at pH ≤4 .

Research Findings and Implications

- CARM1-IN-3 : Demonstrates robust cellular efficacy in HCT116 cells, reducing methylation of substrates like SET proteins, which is critical for validating its role in epigenetic regulation .

- CARM1-IN-1: Despite lower potency, its specificity against non-CARM1 methyltransferases makes it a valuable tool for dissecting PRMT1/SET7 pathways .

Q & A

Basic Research Questions

Q. What is the mechanism of action of CARM1-IN-3 dihydrochloride, and how does its selectivity for CARM1 over CARM3 influence experimental design?

this compound is a potent inhibitor of co-activator-associated arginine methyltransferase 1 (CARM1) with an IC50 of 0.07 μM, showing >350-fold selectivity over CARM3 (IC50 >25 μM) . This selectivity necessitates careful validation of off-target effects in studies. For example:

- Use CARM3-overexpressing cell lines as negative controls.

- Pair enzymatic assays (e.g., radioactive methyltransferase assays) with cellular models (e.g., HCT116 cells) to confirm target-specific methylation changes .

Q. What are the recommended in vitro assay conditions for evaluating this compound activity?

- Enzyme assays : Use recombinant CARM1 in buffer systems containing SAM (S-adenosyl methionine) as a methyl donor. Monitor methylation of substrates like histone H3 or synthetic peptides via Western blot (anti-methyl-arginine antibodies) or scintillation counting .

- Cellular assays : Treat cells (e.g., HCT116) with 1–10 μM this compound for 24–48 hours. Validate efficacy via reduced methylation of CARM1 substrates (e.g., BAF155) .

Q. How does the dihydrochloride salt form impact solubility and stability in biological assays?

Dihydrochloride salts generally enhance aqueous solubility compared to free bases, critical for in vitro assays. However:

- Confirm solubility in assay buffers (e.g., PBS or DMEM) via dynamic light scattering.

- Adjust pH to 6.5–7.4 to prevent precipitation .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s cellular permeability and off-target effects?

Discrepancies may arise from:

- Cell-type variability : Test permeability in multiple lines (e.g., HCT116 vs. HEK293) using LC-MS/MS to quantify intracellular compound levels .

- Off-target profiling : Screen against a panel of methyltransferases (e.g., PRMT1, PRMT5) via competitive activity assays .

Q. What strategies optimize this compound dosing in in vivo models for cancer studies?

- Pharmacokinetics : Measure plasma half-life and tissue distribution in murine models. Adjust dosing frequency based on CARM1’s turnover rate.

- Biomarker validation : Use RNA-seq or ChIP-seq to correlate CARM1 inhibition with downstream gene silencing (e.g., PD-L1 or ESR1) .

Q. How should researchers interpret conflicting IC50 values reported for this compound across studies?

Variability may stem from:

- Assay conditions : Differences in SAM concentration (e.g., 1 μM vs. 10 μM) or substrate purity. Standardize protocols using reference inhibitors (e.g., DC_432 for NTMT1/2) .

- Data normalization : Use Z-factor or strictly controlled positive/negative controls to minimize batch effects .

Q. Methodological Considerations

Q. What controls are essential for CARM1 inhibition studies to ensure data reproducibility?

- Positive controls : DC_432 (NTMT1/2 inhibitor) or EPZ015666 (PRMT5 inhibitor).

- Negative controls : Vehicle (e.g., DMSO) and CARM1-knockout cells .

Q. How can researchers validate this compound’s role in epigenetic remodeling beyond methylation assays?

- Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with methylome profiling to dissect CARM1’s regulatory crosstalk .

- CRISPR-Cas9 rescue : Reintroduce wild-type or catalytically dead CARM1 in inhibitor-treated cells to confirm phenotype specificity .

Q. Key Notes

Properties

Molecular Formula |

C24H34Cl2N4O2 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride |

InChI |

InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H |

InChI Key |

JBLITFDQZWSTBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.